N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
Description
N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring:
- A thiazole ring substituted with a 4-methoxyphenyl group at position 2.
- A piperidine-3-carboxamide backbone linked to the thiazole via a methylene bridge.
- A 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety attached to the piperidine nitrogen.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-26-20(28)10-9-19(25-26)27-11-3-4-16(13-27)21(29)23-12-17-14-31-22(24-17)15-5-7-18(30-2)8-6-15/h5-10,14,16H,3-4,11-13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDVMYULAVFSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=CSC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Known for its role in various biological activities.
- Methoxyphenyl Group : Enhances hydrophobic interactions and binding affinity.
- Piperidine and Pyridazinone Moieties : Contribute to the overall pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O2S |
| Molecular Weight | 414.55 g/mol |
| IUPAC Name | This compound |
| InChI Key | DYKKTZQBNUZETG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function through:
- Enzyme Inhibition : Interacting with enzymes involved in various metabolic pathways.
- Receptor Modulation : Potentially acting on neurotransmitter receptors or other cellular receptors.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance:
- In vitro Studies : The compound exhibited significant activity against a range of bacteria and fungi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .
Anticancer Potential
Research has highlighted the anticancer properties of similar thiazole-containing compounds:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. IC50 values indicated potent activity, suggesting its potential as an anticancer agent .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects:
- Animal Models : In picrotoxin-induced convulsion models, compounds with similar structures showed anticonvulsant properties, indicating a potential for treating neurological disorders .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed:
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains.
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of the compound against cancer cell lines:
- Cell Lines Tested : A549 and MCF7 (breast cancer).
- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values lower than those of conventional chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Substituent Variations
Preparation Methods
Synthesis of the Pyridazinone Core
The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. A representative approach involves:
-
Formation of Isoxazolo[3,4-d]pyridazin-7(6H)-one :
Reacting 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) with ethyl 2-chloro-2-(hydroxyimino)acetate yields isoxazole derivatives. Subsequent condensation with hydrazine generates the pyridazinone scaffold . For example, heating ethyl 3-oxobutanoate with ethyl 2-chloro-2-(hydroxyimino)acetate in refluxing ethanol produces isoxazolo[3,4-d]pyridazin-7(6H)-one in 82% yield after acidification and extraction . -
N-Alkylation for Methyl Substitution :
Introducing the methyl group at position 1 involves alkylation with methyl iodide or dimethyl sulfate. In a typical procedure, isoxazolo[3,4-d]pyridazin-7(6H)-one is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, achieving 90% conversion .
Functionalization of the Piperidine Ring
The piperidine-3-carboxamide segment is constructed through sequential amidation and coupling reactions:
-
Carboxylic Acid Activation :
Piperidine-3-carboxylic acid is activated using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF. For instance, reacting 1.0 mmol of piperidine-3-carboxylic acid with EDC (1.2 mmol) and HOBt (1.5 mmol) in DMF at 25°C for 3 hours generates the active intermediate . -
Amide Bond Formation :
The activated acid is coupled with 2-(4-methoxyphenyl)-1,3-thiazol-4-yl)methanamine . This step employs 2.0 equivalents of the amine in DMF with 1.5 equivalents of diisopropylethylamine (DIPEA) as a base, yielding the carboxamide product in 75–85% purity after aqueous workup .
Construction of the Thiazole Moiety
The 2-(4-methoxyphenyl)-1,3-thiazol-4-yl group is synthesized via Hantzsch thiazole synthesis:
-
Cyclization of Thiourea Derivatives :
4-Methoxyacetophenone (1.0 mmol) is reacted with thiourea (1.2 mmol) and iodine (0.1 mmol) in ethanol under reflux for 6 hours. The resulting thiazole intermediate is isolated by filtration and recrystallized from ethanol, achieving 70% yield . -
Bromination at C4 :
The thiazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, producing 4-bromo-2-(4-methoxyphenyl)-1,3-thiazole in 65% yield .
Suzuki-Miyaura Cross-Coupling
The pyridazinone and piperidine-thiazole segments are linked via palladium-catalyzed coupling:
-
Boronic Ester Preparation :
The pyridazinone core is converted to a boronic ester using bis(pinacolato)diboron (1.5 equivalents) and palladium acetate (5 mol%) in dioxane at 80°C for 12 hours . -
Cross-Coupling Reaction :
The boronic ester (1.0 mmol) is reacted with 4-bromo-1-(piperidine-3-carboxamide)thiazole (1.1 mmol) using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and potassium carbonate (2.0 mmol) in a dioxane/water mixture (3:1). Microwave irradiation at 140°C for 10 minutes affords the coupled product in 88% yield .
Final Assembly and Purification
The coupled product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) and recrystallized from methanol/water. Key data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Pyridazinone Synthesis | Hydrazine, ethanol, reflux | 82% | 95% |
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 90% | 98% |
| Thiazole Bromination | NBS, CCl₄, UV light | 65% | 90% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, microwave | 88% | 97% |
Analytical Characterization
Critical spectroscopic data for validation:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazinone-H), 7.89 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 6.99 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 4.52 (s, 2H, thiazole-CH₂) .
Scale-Up Considerations
Optimized parameters for industrial production:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including coupling of the thiazole and pyridazinyl-piperidine moieties. Key steps may include:
- Amide bond formation between the piperidine-3-carboxamide and thiazole-methyl group using coupling agents (e.g., EDC/HOBt).
- Heterocyclic ring construction for the pyridazinone core via cyclization under reflux conditions (e.g., acetic acid or DMF as solvents) .
- Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC or LC-MS .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy (1H/13C) to verify substituent positions, aromaticity, and stereochemistry .
- Mass spectrometry (HRMS or LC-MS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve 3D conformation .
- HPLC with UV/Vis detection for purity analysis .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays (e.g., kinase or protease targets) to identify potential mechanisms .
- Cell viability assays (MTT or CellTiter-Glo) in cancer or inflammatory cell lines .
- Binding affinity studies (SPR or fluorescence polarization) to quantify target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Systematic substitution : Modify the 4-methoxyphenyl (thiazole) or 1-methyl-6-oxo-pyridazinyl groups to assess impacts on potency .
- Bioisosteric replacement : Replace the thiazole with oxazole or pyridine rings to evaluate metabolic stability .
- Pharmacokinetic profiling : Measure logP, solubility, and microsomal stability to guide lead optimization .
Q. What strategies resolve contradictions in reported biological activity data across similar compounds?
- Meta-analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., ATP concentrations in kinase assays) .
- Computational docking : Model binding poses to explain divergent activities (e.g., steric clashes due to substituent bulk) .
- Dose-response validation : Re-test conflicting compounds under standardized protocols .
Q. How can computational methods enhance the understanding of this compound’s mechanism?
- Molecular dynamics simulations to study binding pocket interactions and conformational flexibility .
- QSAR models to predict off-target effects or toxicity .
- Free-energy perturbation (FEP) to prioritize synthetic analogs with improved affinity .
Data Contradiction Analysis
Q. Why might similar compounds exhibit divergent cytotoxicity profiles despite structural homology?
- Subtle structural differences : The 4-methoxyphenyl group’s orientation may alter hydrogen bonding with targets .
- Metabolic instability : Thiazole rings are prone to oxidative degradation, reducing in vivo efficacy compared to oxazole analogs .
- Off-target effects : Pyridazinyl-piperidine derivatives may interact with unintended receptors (e.g., GPCRs) .
Comparative Analysis Table
| Compound Feature | This Compound’s Uniqueness | Similar Compounds (Examples) | Key Differences |
|---|---|---|---|
| Thiazole substituent | 4-Methoxyphenyl enhances π-π stacking with targets | 3-Chloro-4-methylphenyl () | Reduced electron density lowers affinity |
| Pyridazinyl-piperidine core | 1-Methyl-6-oxo group improves solubility | 6-(1-Ethyl-pyrazol) derivatives () | Bulky groups hinder membrane permeability |
| Carboxamide linker | Piperidine-3-position optimizes conformational stability | Piperidine-4-carboxamide () | Altered spatial orientation reduces potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
